5'-Bromo-2'-hydroxy-4-methoxychalcone
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Overview
Description
5’-Bromo-2’-hydroxy-4-methoxychalcone is a synthetic chalcone derivative belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . The unique structural features of chalcones, such as the presence of an α,β-unsaturated carbonyl system, make them versatile molecules for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction between 2-hydroxy-3-bromo-5-methoxyacetophenone and benzaldehyde . The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired chalcone derivative is formed .
Industrial Production Methods
Industrial production of 5’-Bromo-2’-hydroxy-4-methoxychalcone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-hydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcone derivatives depending on the nucleophile used.
Scientific Research Applications
5’-Bromo-2’-hydroxy-4-methoxychalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and other chalcone derivatives.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-hydroxy-4-methoxychalcone involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
5’-Bromo-2’-hydroxy-4-methoxychalcone can be compared with other similar chalcone derivatives:
2’-Hydroxy-4’-methoxychalcone: Lacks the bromine atom, resulting in different reactivity and biological activity.
5’-Chloro-2’-hydroxy-4-methoxychalcone: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
The uniqueness of 5’-Bromo-2’-hydroxy-4-methoxychalcone lies in its specific structural features, which confer distinct reactivity and biological activities compared to other chalcone derivatives .
Properties
Molecular Formula |
C16H13BrO3 |
---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13BrO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3/b8-4+ |
InChI Key |
PFXXEJPIWIZMBL-XBXARRHUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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